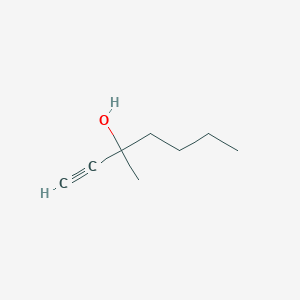

3-Methylhept-1-yn-3-ol

説明

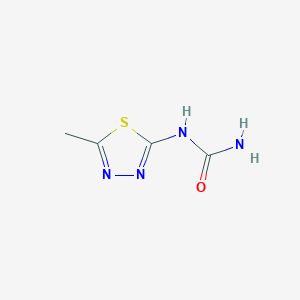

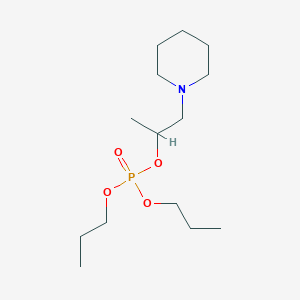

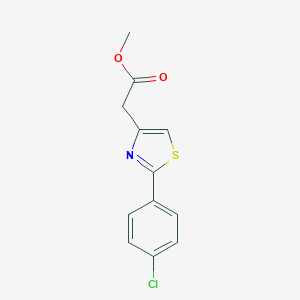

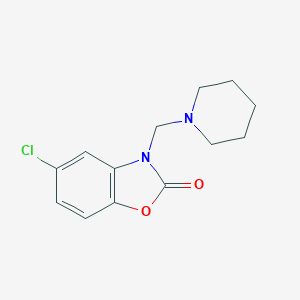

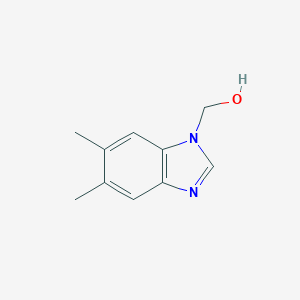

3-Methylhept-1-yn-3-ol is a synthetic organic compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar organic compounds with potential biological importance and their electronic structures, which can be somewhat related to the analysis of 3-Methylhept-1-yn-3-ol. The first paper discusses a synthesized organic Mannich base compound with antioxidant properties, while the second paper details the synthesis and analysis of a novel quinolinone derivative .

Synthesis Analysis

The synthesis of compounds similar to 3-Methylhept-1-yn-3-ol involves the use of specific reactions such as Michael addition, as mentioned in the second paper where a secondary amine is added to an α, β-unsaturated carbonyl compound . Although the exact synthesis of 3-Methylhept-1-yn-3-ol is not described, the methodologies used in these papers could provide a foundation for its synthesis.

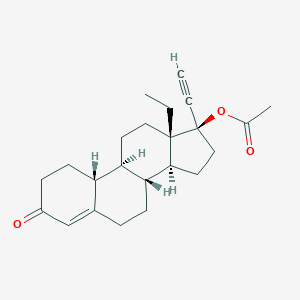

Molecular Structure Analysis

The molecular structure of compounds like 3-Methylhept-1-yn-3-ol can be studied using techniques such as X-ray crystallography, as seen in the second paper . Additionally, computational methods like density functional theory (DFT) can predict molecular geometry, which is crucial for understanding the structure of such molecules.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures similar to 3-Methylhept-1-yn-3-ol can be complex, involving various interactions such as C-H…O and C-H…C, as observed in the second paper . These interactions can influence the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules like 3-Methylhept-1-yn-3-ol can be deduced from computational studies. For instance, the first paper provides insights into the equilibrium geometrical parameters, natural bond orbital analysis, and molecular electrostatic potential . Similarly, the second paper discusses the hyperpolarizability, vibrational analysis, and thermodynamic properties . These properties are essential for understanding the behavior of the compound in various conditions.

科学的研究の応用

Pheromone Synthesis : 4-Methylheptan-3-ol, a related compound, is utilized in the sustainable and environmentally benign integrated pest management of insects. The stereoisomers of this compound are active towards different insect species. The one-pot synthesis method for this compound involves sequential reductions catalyzed by an ene-reductase and an alcohol dehydrogenase (Brenna et al., 2017).

Chemical Transformation Studies : Hypohalogenation of similar compounds like 2-methylhex-5-en-3-yn-2-ol results in the production of corresponding halohydrins. These compounds serve as building blocks in organic synthesis, demonstrating the reactivity and utility of such molecules in chemical transformations (Veliev et al., 2007).

Organic Synthesis : In organic syntheses, compounds like 3-Butyl-2-methylhept-1-en-3-ol are utilized in various reactions, including Grignard and related reactions. These processes are significant in the synthesis of various organic compounds (Pearce et al., 2003).

Catalysis in Oligomerization : The oligomerization of 3-Methylhex-1-yne-3-ol using Pd(II) acetylacetonate with different phosphorus ligands as catalysts is a notable application. This process yields dimers and trimers, useful in various synthetic applications (Wiedenhöft et al., 1993).

Dimerisation Studies : The dimerization of α-hydroxyacetylenes, including 3-methylbut-1-yn-3-ol, catalyzed by rhodium complexes, produces 1,4-disubstituted vinylacetylenes. This highlights the catalytic potential of such compounds in forming complex organic structures (Schmitt, 1978).

Propargylic Amines Synthesis : The synthesis of chiral propargylamines using compounds like 2-methylbut-3-yn-2-ol in a CuBr-catalyzed three-component coupling process. This process yields high enantiomeric excess, demonstrating the compound's importance in asymmetric synthesis (Fan & Ma, 2013).

Kinetic Resolution in Lipase-catalyzed Processes : The kinetic resolution of racemic secondary aliphatic allylic alcohols like hept-1-en-3-ol in lipase-catalyzed transesterification showcases the potential of such compounds in biocatalysis (Chojnacka et al., 2007).

Safety And Hazards

特性

IUPAC Name |

3-methylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKXRZKMAVADSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398181 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylhept-1-yn-3-ol | |

CAS RN |

17356-17-1 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)

![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)